molecular formula C9H16Cl2N2 B6183959 1-(3-methylpyridin-4-yl)propan-2-amine dihydrochloride CAS No. 2624135-13-1

1-(3-methylpyridin-4-yl)propan-2-amine dihydrochloride

Cat. No.: B6183959
CAS No.: 2624135-13-1
M. Wt: 223.1
InChI Key:
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Description

1-(3-methylpyridin-4-yl)propan-2-amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, and this particular compound features a pyridine ring substituted with a methyl group at the 3-position and a propan-2-amine group at the 4-position. The dihydrochloride form indicates that it is a salt formed by the addition of two hydrochloric acid molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-methylpyridin-4-yl)propan-2-amine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylpyridine-4-carbaldehyde with ethyl magnesium bromide to form the corresponding Grignard reagent, followed by the addition of propionaldehyde and subsequent hydrolysis. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylpyridin-4-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of pyridine derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(3-methylpyridin-4-yl)propan-2-amine dihydrochloride has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the interactions of pyridine derivatives with biological macromolecules.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-methylpyridin-4-yl)propan-2-amine dihydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

1-(3-methylpyridin-4-yl)propan-2-amine dihydrochloride can be compared with other similar pyridine derivatives, such as 1-(3-methylpyridin-4-yl)piperazine and 1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific substitution pattern and its potential use in various scientific and industrial applications.

Properties

CAS No.

2624135-13-1

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

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